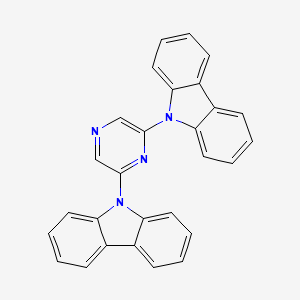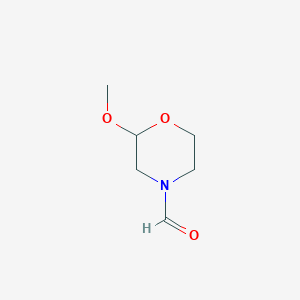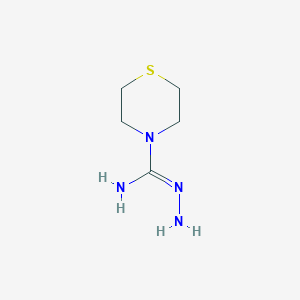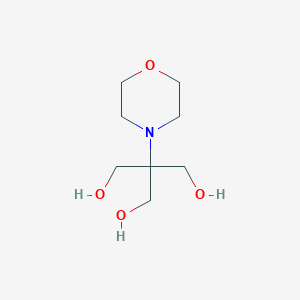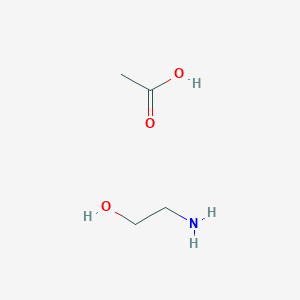
Ethanolamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanolamine acetate is an organic compound that combines ethanolamine and acetic acid. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethanolamine acetate can be synthesized through the reaction of ethanolamine with acetic acid. The reaction typically involves mixing ethanolamine and acetic acid in a stoichiometric ratio and heating the mixture to facilitate the formation of the acetate salt. The reaction can be represented as follows:
HOCH2CH2NH2+CH3COOH→HOCH2CH2NH3+CH3COO−
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with acetic acid under controlled conditions. The reaction is typically carried out in a reaction kettle with a catalyst such as triethylenediamine to enhance the reaction rate. The mixture is heated to a temperature range of 65°C to 85°C for several hours, followed by distillation to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanolamine acetate undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form glycolaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenated compounds such as chloroform can react with ethanolamine under basic conditions.
Major Products:
Oxidation: Glycolaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
Ethanolamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Plays a role in the study of cell membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Wirkmechanismus
Ethanolamine acetate exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Vergleich Mit ähnlichen Verbindungen
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
N-Methylethanolamine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: Ethanolamine acetate is unique due to its bifunctional nature, containing both an amine and an alcohol group. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
54300-24-2 |
|---|---|
Molekularformel |
C4H11NO3 |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
acetic acid;2-aminoethanol |
InChI |
InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |
InChI-Schlüssel |
VVLAIYIMMFWRFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



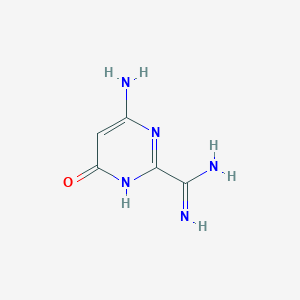
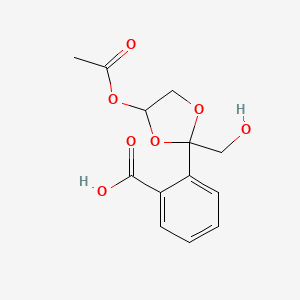

![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
